(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiadiazolo[3,2-a]pyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the following steps:
Formation of the Benzylidene Intermediate: Reacting 2-(2-chlorophenoxy)ethanol with 3-methoxybenzaldehyde in the presence of a base to form the benzylidene intermediate.
Cyclization: The benzylidene intermediate is then reacted with a suitable thiadiazole precursor under acidic or basic conditions to form the thiadiazolo[3,2-a]pyrimidine core.
Introduction of Functional Groups: The trifluoromethyl and imino groups are introduced through subsequent reactions involving appropriate reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and imino groups.
Reduction: Reduction reactions may target the imino group, converting it to an amine.
Substitution: The chlorophenoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, thiadiazolo[3,2-a]pyrimidines have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.
Medicine
In medicine, such compounds are investigated for their therapeutic potential. They may act on specific molecular targets to treat diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of thiadiazolo[3,2-a]pyrimidines typically involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: Other compounds in this class with different substituents.
Benzylidene Derivatives: Compounds with similar benzylidene structures but different core scaffolds.
Trifluoromethylated Compounds: Molecules with trifluoromethyl groups that enhance biological activity.
Uniqueness
The uniqueness of “(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” lies in its specific combination of functional groups and the thiadiazolo[3,2-a]pyrimidine core. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H16ClF3N4O4S |
---|---|
Molecular Weight |
524.9 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(2-chlorophenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H16ClF3N4O4S/c1-32-17-11-12(6-7-16(17)34-9-8-33-15-5-3-2-4-14(15)23)10-13-18(27)30-21(28-19(13)31)35-20(29-30)22(24,25)26/h2-7,10-11,27H,8-9H2,1H3/b13-10-,27-18? |
InChI Key |
NRHYJHQXUZLHSD-RTBQDRGYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=CC=CC=C4Cl |
Origin of Product |
United States |
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